Cas no 1041858-16-5 ((S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol)

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol is a chiral binaphthol derivative widely utilized in asymmetric synthesis and catalysis. Its sterically hindered 2,4,6-trimethylphenyl groups enhance stability and selectivity in enantioselective transformations, making it valuable for ligand design in transition-metal and organocatalysis. The rigid binaphthyl backbone ensures high stereocontrol, while the phenolic hydroxyl groups facilitate coordination with metals or hydrogen bonding in catalytic systems. This compound is particularly effective in C–C bond-forming reactions, such as asymmetric aldol and Michael additions. Its well-defined chiral environment and robustness under reaction conditions make it a preferred choice for academic and industrial applications requiring precise stereochemical outcomes.
(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol structure
1041858-16-5 structure
Product name:(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol
CAS No:1041858-16-5
MF:C38H34O2
Molecular Weight:522.675370693207
CID:3035834
PubChem ID:11412077

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol 化学的及び物理的性質

名前と識別子

    • (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol
    • (S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
    • S-3,3'-bis(2,4,6-triMethylphenyl)-1,1'-Binaphthalene]-2,2'-diol
    • (S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'- diol, 99%e.e.
    • [1,1'-Binaphthalene]-2,2'-diol, 3,3'-bis(2,4,6-trimethylphenyl)-, (1S)-
    • (1S)-3,3′-Bis(2,4,6-trimethylphenyl)[1,1′-binaphthalene]-2,2′-diol (ACI)
    • 1041858-16-5
    • G63352
    • MFCD32671256
    • SCHEMBL22229656
    • 394737-30-5
    • R-3,3'-bis(2,4,6-triMethylphenyl)-1,1'-Binaphthalene]-2,2'-diol
    • 1-[2-hydroxy-3-(2,4,6-trimethylphenyl)naphthalen-1-yl]-3-(2,4,6-trimethylphenyl)naphthalen-2-ol
    • CS-0086916
    • (R)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
    • CS-0087213
    • (R)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene-2,2'-diol
    • インチ: 1S/C38H34O2/c1-21-15-23(3)33(24(4)16-21)31-19-27-11-7-9-13-29(27)35(37(31)39)36-30-14-10-8-12-28(30)20-32(38(36)40)34-25(5)17-22(2)18-26(34)6/h7-20,39-40H,1-6H3
    • InChIKey: AMAGJVAGPXZJHX-UHFFFAOYSA-N
    • SMILES: OC1C(C2C3C(=CC=CC=3)C=C(C3C(C)=CC(C)=CC=3C)C=2O)=C2C(C=CC=C2)=CC=1C1C(C)=CC(C)=CC=1C

計算された属性

  • 精确分子量: 522.255880323g/mol
  • 同位素质量: 522.255880323g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 2
  • 重原子数量: 40
  • 回転可能化学結合数: 3
  • 複雑さ: 747
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 40.5Ų
  • XLogP3: 10.8

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: No data available
  • ゆうかいてん: No data available
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • じょうきあつ: No data available

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S53960-100mg
3,3'-bis(mesityl)-2,2'-dihydroxy-1,1'-dinaphthyl
1041858-16-5 -
100mg
¥3118.0 2023-09-09
AN HUI ZE SHENG Technology Co., Ltd.
D056428-5g
(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
1041858-16-5
5g
¥12420.00 2023-09-15
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd.
lj0055-100mg
(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol
1041858-16-5 98%,99%e.e.
100mg
¥1350.0 2024-07-19
AN HUI ZE SHENG Technology Co., Ltd.
D056428-1g
(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
1041858-16-5
1g
¥2948.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D056428-100mg
(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
1041858-16-5
100mg
¥639.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
D056428-250mg
(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
1041858-16-5
250mg
¥1030.00 2023-09-15
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S53960-100mg
3,3'-bis(mesityl)-2,2'-dihydroxy-1,1'-dinaphthyl
1041858-16-5
100mg
¥3118.0 2021-09-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
lj0055-100mg
3,3'-bis(mesityl)-2,2'-dihydroxy-1,1'-dinaphthyl
1041858-16-5 98%,99%e.e.
100mg
¥1350.0 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S854041-100mg
(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
1041858-16-5 ≥98%,99%e.e.
100mg
¥2,430.00 2022-08-31
AN HUI ZE SHENG Technology Co., Ltd.
135012-100MG
(S)-3,3'-Bis(2,4,6-trimethylphenyl)-[1,1'-binaphthalene]-2,2'-diol
1041858-16-5 ≥98%cp,≥99%ee
100mg
¥1500.00 2023-09-15

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol 合成方法

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Tetrahydrofuran ;  9 h, rt
Reference
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis
Chaudhary, Pooja; Yadav, Geeta Devi; Singh, Surendra, RSC Advances, 2022, 12(39), 25457-25464

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Bis(triphenylphosphine)nickel dichloride Solvents: Tetrahydrofuran
1.2 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  60 °C
Reference
Chiral BINOL-based borate counterions: from cautionary tale on anion stability to enantioselective Cu-catalyzed cyclopropanation
Labelle, Anthony; Arndtsen, Bruce A., Chemical Communications (Cambridge, 2023, 59(6), 728-731

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  12 h, 60 °C
Reference
Asymmetric hydrogenation of imines with chiral alkene-derived boron Lewis acids
Liu, Xiaoqin; Liu, Ting; Meng, Wei; Du, Haifeng, Organic & Biomolecular Chemistry, 2018, 16(45), 8686-8689

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol Raw materials

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol Preparation Products

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol 関連文献

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diolに関する追加情報

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol: A Comprehensive Overview

(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol, commonly referred to by its CAS number 1041858-16-5, is a highly specialized compound with significant applications in various fields of chemistry and materials science. This compound is a derivative of binaphthol, which has been extensively studied for its unique optical properties and chiral characteristics. The molecule consists of two naphthol units connected through a binaphthyl linkage, with each naphthol group substituted at the 3-position by a 2,4,6-trimethylphenyl group. This substitution pattern imparts the compound with enhanced stability and distinct electronic properties.

The synthesis of (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol involves a multi-step process that typically begins with the preparation of the corresponding binaphthol precursor. Recent advancements in asymmetric catalysis have enabled the efficient enantioselective synthesis of this compound. The use of chiral catalysts such as metal complexes or organocatalysts has significantly improved the yield and enantiomeric excess in the synthesis process. These developments have made it possible to produce large quantities of this compound for industrial applications.

One of the most notable applications of CAS No. 1041858-16-5 is in the field of asymmetric catalysis. The compound's chiral structure makes it an ideal ligand for transition metal catalysts in various organic transformations. For instance, it has been successfully employed in the asymmetric hydrogenation of ketones and alkenes, leading to the production of enantiomerically pure pharmaceutical intermediates. Recent studies have demonstrated that this compound can also serve as a highly effective ligand in cross-coupling reactions such as Suzuki-Miyaura coupling and Heck reactions.

In addition to its catalytic applications, (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol has found significant use in materials science. Its unique electronic properties make it a promising candidate for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Researchers have recently explored its potential as a hole transport material in OLEDs due to its high charge carrier mobility and thermal stability.

The compound's stability under harsh conditions also makes it suitable for use in high-temperature applications. For example, it has been utilized as a stabilizing agent in polymer composites subjected to elevated temperatures. Recent studies have shown that incorporating this compound into polymer matrices can significantly enhance their thermal and mechanical properties.

From a pharmacological perspective, CAS No. 1041858-16-5 has shown potential as a chiral building block in drug discovery. Its ability to induce enantioselectivity in chemical reactions makes it valuable in the synthesis of complex molecular architectures required for drug candidates. Recent research has focused on its role in the synthesis of biologically active compounds with specific stereochemical requirements.

In conclusion, (S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2', diol is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features and chiral properties make it an indispensable tool in modern chemistry and materials science. As research continues to uncover new potential uses for this compound, its significance in both academic and industrial settings is expected to grow further.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1041858-16-5)(S)-3,3'-Bis(2,4,6-trimethylphenyl)-1,1'-binaphthalene]-2,2'-diol
A1245609
Purity:99%/99%/99%
はかる:100mg/250mg/1g
Price ($):173/292/790